N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide: is a complex organic compound characterized by its unique structure, which includes an imidazolidinylidene core, a phenyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinylidene Core: This step involves the reaction of a phenyl-substituted thioamide with an appropriate aldehyde under acidic conditions to form the imidazolidinylidene intermediate.
Introduction of the Phenyl Group: The intermediate is then reacted with a phenyl-substituted halide in the presence of a base to introduce the phenyl group.
Acetylation: The final step involves the acetylation of the intermediate using acetic anhydride in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-((5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl)phenyl)acetamide: shares structural similarities with other imidazolidinylidene derivatives, such as:
Uniqueness
- This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential applications in various fields.
Properties
CAS No. |
41534-94-5 |
---|---|
Molecular Formula |
C18H15N3O2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-[(E)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15N3O2S/c1-12(22)19-14-9-7-13(8-10-14)11-16-17(23)21(18(24)20-16)15-5-3-2-4-6-15/h2-11H,1H3,(H,19,22)(H,20,24)/b16-11+ |
InChI Key |
DOGBLVDUFHVRCB-LFIBNONCSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.